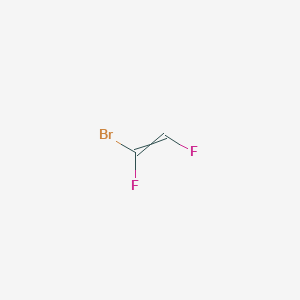

1-Bromo-1,2-difluoroethene

Description

Significance of Fluoroalkenes in Advanced Chemical Synthesis and Materials Science

Fluoroalkenes, the class of compounds to which 1-Bromo-1,2-difluoroethene belongs, are critical components in modern chemical research and industry. The incorporation of fluorine into organic molecules dramatically alters their physical, chemical, and biological characteristics compared to their non-fluorinated analogs. numberanalytics.com This is due to fluorine's high electronegativity, the strength of the carbon-fluorine bond, and the unique steric and electronic effects it imparts. numberanalytics.comosaka-u.ac.jp

In the realm of advanced chemical synthesis , fluoroalkenes are indispensable intermediates. alfa-chemistry.com They are widely used in the synthesis of bioactive molecules for pharmaceuticals and agrochemicals. alfa-chemistry.comnih.gov The fluoroalkene moiety can act as a stable bioisostere for amide bonds in peptides, enhancing metabolic stability and lipophilicity, which are desirable traits for drug candidates. alfa-chemistry.combeilstein-journals.org Researchers have developed numerous synthetic methods, including transition-metal-catalyzed reactions, to incorporate fluoroalkenes into complex molecular architectures, paving the way for new therapeutic agents. osaka-u.ac.jpalfa-chemistry.com

In materials science , fluoroalkenes are fundamental precursors for producing fluoropolymers. numberanalytics.combeilstein-journals.org These materials, such as the well-known Polytetrafluoroethylene (Teflon), are prized for their exceptional thermal stability, chemical inertness, non-stick properties, and resistance to wear and corrosion. numberanalytics.combeilstein-journals.org Fluorinated elastomers, another class of materials derived from fluoroalkenes, are essential for creating durable seals and gaskets for high-temperature and chemically aggressive environments. numberanalytics.com

Isomeric Considerations of this compound (E/Z Isomers)

Like many substituted alkenes, this compound exists as two geometric isomers, designated (E) and (Z). This isomerism arises from the restricted rotation around the carbon-carbon double bond. The E/Z notation is used to describe the absolute stereochemistry of the double bond by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each carbon. wikipedia.org

For this compound, on one carbon atom, the bromine atom has a higher priority than the fluorine atom. On the other carbon, the fluorine atom has a higher priority than the hydrogen atom.

In the (E)-isomer (from the German entgegen, meaning opposite), the highest priority groups (Bromine and Fluorine) are on opposite sides of the double bond. wikipedia.org

In the (Z)-isomer (from the German zusammen, meaning together), the highest priority groups are on the same side of the double bond. wikipedia.org

The (E) and (Z) isomers are distinct chemical entities with different physical properties and reactivity. oup.combeilstein-journals.org For instance, they exhibit different signals in NMR spectroscopy, which allows for their identification and quantification in a mixture. oup.combeilstein-journals.org Research has shown that the isomers can be separated or synthesized stereoselectively. For example, specific dehydrobromination conditions can be tuned to favor the formation of one isomer over the other. oup.com Furthermore, the isomers can exhibit different reactivity in subsequent chemical transformations, such as palladium-catalyzed cross-coupling reactions, where the (E)-isomer has been observed to react faster than the (Z)-isomer under certain conditions. acs.orgresearchgate.net

Table 1: Properties of (E)- and (Z)-1-Bromo-1,2-difluoroethene Isomers

| Property | (E)-1-Bromo-1,2-difluoroethene | (Z)-1-Bromo-1,2-difluoroethene |

| Synonym | (E)-1-bromo-1,2-difluoro-ethylene | (Z)-1-bromo-1,2-difluoro-ethene |

| CAS Number | 3685-09-4 | 3685-10-7 lookchem.com |

| Molecular Formula | C₂HBrF₂ nih.gov | C₂HBrF₂ lookchem.com |

| Molecular Weight | 142.93 g/mol nih.gov | 142.931 g/mol lookchem.com |

| InChIKey | YQPBMUIOKYTYDS-UPHRSURJSA-N spectrabase.com | YQPBMUIOKYTYDS-WAYWQWQTSA-N |

| Appearance | Colorless needles oup.com | - |

Historical Context of Halogenated Ethene Research

The study of halogenated hydrocarbons dates back to the 19th and early 20th centuries, with initial research focusing on the fundamental reactions of alkenes, such as the addition of halogens like chlorine and bromine. acs.orgnih.gov These early investigations established the basic principles of electrophilic addition and substitution reactions. nih.gov

The field of organofluorine chemistry, and specifically research into fluorinated ethenes, gained significant momentum in the mid-20th century. numberanalytics.com This surge was driven by the demand for new materials with unique properties, leading to the discovery and commercialization of fluoropolymers like Teflon. numberanalytics.com The development of new, more selective fluorinating agents and synthetic methodologies was crucial for this advancement. numberanalytics.com

Initially, the synthesis of specific halogenated ethenes often resulted in mixtures of isomers that were difficult to separate. nih.gov Over time, chemists developed more sophisticated and stereoselective synthetic routes. oup.comacs.org The development of palladium-catalyzed cross-coupling reactions, for example, provided powerful tools for constructing complex molecules from halogenated alkene precursors with high degrees of stereochemical control. acs.org The historical progression of this field highlights a continuous drive toward greater precision in synthesizing complex molecules and a deeper understanding of how halogenation influences chemical properties and applications. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,2-difluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrF2/c3-2(5)1-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPBMUIOKYTYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343239 | |

| Record name | 1-bromo-1,2-difluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358-99-6 | |

| Record name | 1-bromo-1,2-difluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 1,2 Difluoroethene and Analogues

Dehydrobromination Reactions in Synthesis

Dehydrobromination, the removal of a hydrogen and a bromine atom from adjacent carbons, is a cornerstone in the synthesis of 1-bromo-1,2-difluoroethene. This elimination reaction typically starts from a dibromodifluoroethane precursor and is facilitated by a base.

From Dibromodifluoroethane Precursors

A common and effective pathway to this compound involves the dehydrobromination of 1,2-dibromo-1,1-difluoroethane (B1630539) (CF2Br-CH2Br). google.com This precursor is synthesized through the addition of bromine to 1,1-difluoroethylene (vinylidene fluoride). smolecule.comgoogle.com The subsequent elimination of hydrogen bromide from the 1,2-dibromo-1,1-difluoroethane molecule yields the desired this compound. smolecule.com The efficiency and selectivity of this dehydrobromination step are crucial for achieving a high yield of the final product. smolecule.com

Another related precursor, 1,2-dibromo-1,2-difluoroethane, also serves as a starting point for similar elimination reactions. The specific arrangement of fluorine and bromine atoms in the precursor influences the conditions required for dehydrobromination and the isomeric purity of the resulting alkene.

Base-Mediated Dehydrobromination Approaches

The dehydrobromination of dibromodifluoroethane precursors is typically mediated by a base. The choice of base and reaction conditions plays a critical role in the reaction's success and selectivity. Alkaline water solutions are frequently employed to facilitate this reaction. google.com For instance, treating 1,2-dibromo-1,1-difluoroethane with an aqueous solution of a base can selectively remove hydrogen bromide. google.com The reaction is often performed in a specialized reaction refinery system at temperatures ranging from 30-150 °C to control the reaction and efficiently obtain the product. google.com

One documented method involves the use of a potassium hydroxide (B78521) (KOH) solution. In a related synthesis, a 20% KOH solution was used to dehydrochlorinate a precursor, demonstrating the utility of strong bases in such elimination reactions. chemicalbook.com For the dehydrobromination of dibromofluoro-alcohols, a strong, non-nucleophilic base, lithium 2,2,6,6-tetramethylpiperidide, has been used to achieve stereoselective conversion to the corresponding olefin. researchgate.net The selection of the base is pivotal; it must be strong enough to abstract a proton but ideally should not promote unwanted side reactions.

| Precursor | Base/Reagent | Temperature (°C) | Product | Yield (%) |

| 1,2-Dibromo-1,1-difluoroethane | Alkaline water solution | 30-150 | 1-Bromo-2,2-difluoroethylene (B1203370) | High |

| Dibromofluoroethyl alcohol derivative | Lithium 2,2,6,6-tetramethylpiperidide | N/A | (E)-1-bromo-1,2-difluoro olefin | Good |

Catalytic Addition Reactions for Precursor Formation

The precursors for dehydrobromination are themselves synthesized through addition reactions to fluoroalkenes. These additions can proceed through either electrophilic or radical mechanisms, depending on the reagents and conditions.

Electrophilic Additions to Fluoroalkenes

Electrophilic addition is a primary method for preparing the dibromodifluoroethane precursors. In this reaction, an electrophile, typically bromine (Br₂), adds across the double bond of a fluoroalkene. libretexts.orgchemguide.co.uk For example, the synthesis of 1,2-dibromo-1,1-difluoroethane is achieved through a catalytic addition reaction of bromine to 1,1-difluoroethylene. google.com

The mechanism involves the polarization of the bromine molecule as it approaches the electron-rich pi bond of the alkene, creating an induced dipole. libretexts.orgchemguide.co.ukdocbrown.info The slightly positive bromine atom acts as an electrophile, attacking the double bond to form a cyclic bromonium ion intermediate or a carbocation. libretexts.orgsavemyexams.com This intermediate is then attacked by a bromide ion (Br⁻) to yield the final dibrominated product. libretexts.org The reaction is typically carried out in the cold, using either pure liquid bromine or a solution of bromine in an organic solvent like tetrachloromethane. libretexts.orgchemguide.co.uk

| Alkene | Reagent | Solvent | Product |

| 1,1-Difluoroethylene | Bromine (Br₂) | N/A | 1,2-Dibromo-1,1-difluoroethane |

| Ethene | Bromine (Br₂) | Tetrachloromethane | 1,2-Dibromoethane (B42909) |

| Cyclohexene | Bromine (Br₂) | N/A | 1,2-Dibromocyclohexane |

Radical Additions to Fluoroalkenes

Radical addition reactions provide an alternative route for the synthesis of halogenated precursors. Unlike electrophilic addition, radical addition of hydrogen bromide (HBr) to alkenes, in the presence of peroxides, proceeds via an anti-Markovnikov mechanism. chemistrysteps.comlibretexts.org This means the bromine atom adds to the less substituted carbon of the double bond. youtube.com

The reaction is initiated by the homolytic cleavage of a peroxide (RO-OR) to form alkoxy radicals (RO•). chemistrysteps.comyoutube.com This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). chemistrysteps.comlibretexts.org The bromine radical adds to the alkene at the less substituted position to form the more stable (more substituted) carbon radical intermediate. chemistrysteps.comlibretexts.orgyoutube.com This carbon radical then abstracts a hydrogen atom from another HBr molecule, yielding the anti-Markovnikov product and regenerating a bromine radical, thus propagating the chain reaction. chemistrysteps.comlibretexts.orglibretexts.org While this specific method is well-documented for HBr, similar principles can be applied to the addition of other radical species to fluoroalkenes to generate diverse precursors. For instance, a photoredox-catalyzed addition of dibromofluoromethane (B117605) to alkenes has been developed to synthesize 1-bromo-1-fluoroalkanes, indicating the utility of radical processes in creating fluorinated compounds. organic-chemistry.org

Stereoselective Synthesis Approaches

Controlling the stereochemistry of the double bond in this compound is a significant challenge and an area of active research. The synthesis can result in a mixture of (E) and (Z) isomers, and methods to selectively produce one over the other are highly valuable.

One approach to achieve stereoselectivity involves a sequence of reactions starting from a fluorinated alcohol. For example, a dibromofluoromethyllithium reagent can react with an aldehyde to produce a fluorinated alcohol. researchgate.net This alcohol can then be converted stereoselectively to an (E)-1-bromo-1,2-difluoro olefin. The process involves fluorination of the alcohol followed by a base-mediated dehydrobromination. researchgate.net The choice of a bulky base like lithium 2,2,6,6-tetramethylpiperidide is crucial for controlling the stereochemical outcome of the elimination step. researchgate.net

Another strategy for stereoselective synthesis involves the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. Using microwave irradiation in the presence of triethylamine (B128534) as a base, this method has been shown to produce (Z)-1-bromo-1-alkenes with high stereoselectivity and in high yields. organic-chemistry.org The stereochemistry of the starting material directly influences the stereochemistry of the final alkene product, a principle that can be extended to fluorinated analogues. chegg.com These examples highlight that achieving stereocontrol often requires carefully designed multi-step sequences where the stereochemistry is set in an early step and preserved through subsequent transformations.

Strategies for E/Z Isomer Control and Enrichment

Controlling the geometry of the double bond in fluoroalkenes is crucial as E and Z isomers can exhibit different physical properties and reactivity. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration. For a molecule like this compound, the priority of the substituents on each carbon of the double bond is determined to assign the correct descriptor (E for entgegen, opposite; Z for zusammen, together). libretexts.orgchemguide.co.uk

Stereoselective synthesis aims to produce a specific isomer preferentially. For instance, methods have been developed for the stereoselective synthesis of (E)-1-bromo-1-fluoro olefins. One such method involves the acetylation of precursor fluorinated alcohols, followed by reductive elimination using ethylmagnesium bromide and diisopropylamine. researchgate.net While initial syntheses may result in a mixture of isomers, subsequent isomerization can enrich the desired isomer. For example, E/Z mixtures of 1-bromo-1-fluorostyrenes have been isomerized to achieve high E/Z ratios. researchgate.net Microwave-induced reactions have also proven effective for the stereoselective preparation of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids, highlighting a method for achieving high isomeric purity. organic-chemistry.org

| Method | Target Compound Type | Key Reagents/Conditions | Outcome |

| Reductive Elimination | (E)-1-bromo-1-fluoro olefin | Acetylation, EtMgBr/(i-Pr)₂NH | High selectivity for the E-isomer researchgate.net |

| Isomerization | 1-bromo-1-fluorostyrenes | Not specified | High E/Z ratios from E/Z mixtures researchgate.net |

| Microwave-Induced Debrominative Decarboxylation | (Z)-1-bromo-1-alkenes | anti-2,3-dibromoalkanoic acids, Et₃N, DMF, Microwave | High yields and stereoselectivity for Z-isomers organic-chemistry.org |

Asymmetric Synthetic Routes to Chiral Fluoroalkene Scaffolds

The development of asymmetric routes to chiral molecules containing fluoroalkene scaffolds is essential for creating new pharmaceuticals and functional materials. researchgate.netmanufacturingchemist.com Organocatalysis and transition-metal catalysis are two primary pillars in the asymmetric synthesis of fluorine-containing compounds. nih.govchimia.ch

Organocatalytic methods have advanced significantly, particularly with the use of electrophilic fluorine sources like Selectfluor® in combination with chiral catalysts. chimia.ch For example, cinchona alkaloids can be used to generate chiral N-fluoro species in situ, which then facilitate the enantioselective fluorination of carbonyl compounds. chimia.ch These approaches provide access to chiral building blocks that can be further elaborated into more complex fluoroalkene structures.

Transition metal-based catalytic systems are also powerful tools for asymmetric synthesis. Chiral complexes of metals such as cobalt, rhodium, and palladium can catalyze reactions like asymmetric olefin aziridination, providing enantioenriched N-fluoroaryl aziridines which are versatile intermediates. nih.gov Similarly, chiral selenium compounds have gained attention for their potential in catalytic asymmetric synthesis. nih.gov These methods are instrumental in constructing chiral frameworks that can incorporate a fluoroalkene moiety through subsequent synthetic steps. researchgate.netrsc.org

| Catalytic System | Reaction Type | Key Features | Resulting Scaffold |

| Organocatalysis (e.g., Cinchona Alkaloids) | Electrophilic Fluorination | Uses electrophilic fluorine sources (e.g., Selectfluor®) | Chiral α-fluorinated carbonyl compounds chimia.ch |

| Co(II)-based Metalloradical Catalysis | Asymmetric Olefin Aziridination | Uses fluoroaryl azides as nitrene source | Enantioenriched N-fluoroaryl aziridines nih.gov |

| Chiral Selenium Compounds | Various Asymmetric Reactions | High potential in asymmetric catalysis | Diverse chiral organoselenium compounds nih.gov |

Novel Synthetic Pathways to Substituted Halogenated Fluoroalkenes

Innovation in synthetic methodology continuously provides new, more efficient routes to valuable chemical structures. The synthesis of substituted halogenated fluoroalkenes has benefited from the development of novel strategies, including difluorovinylidenation and advanced transition metal-catalyzed reactions. ku.edu

Difluorovinylidenation is a powerful method for introducing the 1,1-difluoroethene unit into a molecule. A common approach involves the reaction of a carbonyl compound (an aldehyde or ketone) with a difluorovinylidenating agent. For instance, 1-bromo-2,2-difluorovinyllithium, generated from 1,1-dibromo-2,2-difluoroethylene, reacts with carbonyl compounds. nih.gov The resulting intermediate can then undergo further transformations, such as elimination, to yield 1,1-difluoroallenes. nih.gov This strategy provides a pathway to highly functionalized fluoroalkenes that can serve as precursors to other substituted halogenated derivatives. orgsyn.org

Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient and selective ways to form carbon-carbon and carbon-heteroatom bonds. nih.gov The synthesis of halogenated fluoroalkenes heavily relies on these methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are widely used to synthesize fluoroalkenes and fluoroenynes from multihalogenated precursors. beilstein-journals.org For example, the bromine atom in a bromo-fluoroalkene can be selectively coupled with a boronic acid or a terminal alkyne. beilstein-journals.org

Nickel-catalyzed reactions have also emerged as a powerful tool. For instance, a nickel-catalyzed reductive coupling can generate α-benzyl fluoroalkenes from gem-difluoroalkenes and unactivated alkyl bromides. nih.gov

Furthermore, the activation of carbon-fluorine (C-F) bonds by transition metals presents another strategic approach. escholarship.org Reactions involving a β-fluoride elimination step from a β-fluoroalkylmetal intermediate are common in reactions catalyzed by copper, palladium, nickel, and rhodium, leading to the formation of new fluoroalkenes. nih.gov Gold(I) catalysts have been shown to direct the hydrofluorination of alkynes, providing a regio- and stereoselective route to fluoroalkenes. acs.org These catalytic methods offer high functional group tolerance and stereoselectivity, making them indispensable for the synthesis of complex halogenated fluoroalkenes. dntb.gov.ua

| Metal Catalyst | Reaction Type | Substrates | Product |

| Palladium | Suzuki-Miyaura Coupling | Multihalogenated fluorovinyl ethers, Phenylboronic acid | Fluoroalkenes beilstein-journals.org |

| Palladium | Sonogashira Coupling | Multihalogenated fluorovinyl ethers, Terminal alkynes | Fluoroenynes beilstein-journals.org |

| Nickel | Reductive Coupling | gem-Difluoroalkenes, Unactivated alkyl bromides | α-Benzyl fluoroalkenes nih.gov |

| Copper | Hydrodefluorination (HDF) | gem-Difluoroalkenes | Z-fluoroalkenes nih.gov |

| Gold(I) | Directed Hydrofluorination | Alkynes with directing groups | Regio- and stereoselective fluoroalkenes acs.org |

Elucidation of Reaction Mechanisms and Reactivity Patterns

Nucleophilic Processes Involving Halogenated Fluoroalkenes

The electron-withdrawing nature of the fluorine atoms on the ethene backbone renders the carbon-carbon double bond electrophilic. This electronic feature makes 1-bromo-1,2-difluoroethene a substrate for nucleophilic attack, leading to either substitution or addition reactions.

Nucleophilic Substitution Reactions

Nucleophilic vinylic substitution (SɴV) is a key reaction pathway for this compound, where the bromine atom is replaced by a nucleophile. Unlike nucleophilic substitution at saturated carbon centers (Sɴ1 and Sɴ2), SɴV reactions at a vinylic carbon are generally more difficult due to the higher bond strength of the sp² C-Br bond and increased steric hindrance. However, the presence of fluorine atoms facilitates this reaction by stabilizing the carbanionic intermediate.

The mechanism often proceeds through an addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the fluorine atom (the β-carbon), followed by elimination of the bromide ion. The stereochemical outcome of these reactions can be complex, with studies on similar compounds like 1,2-dibromo-1,2-difluoroethylene showing that apparent inversion of configuration can occur. acs.org

Gilman reagents (lithium diorganocuprates, R₂CuLi) are particularly effective for these coupling reactions. They are known to react with vinylic halides to form new carbon-carbon bonds. libretexts.org The reaction with this compound would involve the displacement of the bromide with an alkyl or aryl group from the cuprate, a process that is stereospecific, typically retaining the configuration of the double bond. youtube.com

| Reagent Type | General Formula | Product of Reaction with this compound | Mechanism Type |

| Organocuprate | R₂CuLi | 1-Alkyl/Aryl-1,2-difluoroethene | Nucleophilic Substitution |

| Alkoxide | RO⁻ | 1-Alkoxy-1,2-difluoroethene | Nucleophilic Substitution |

| Thiolate | RS⁻ | 1-(Alkylthio)-1,2-difluoroethene | Nucleophilic Substitution |

Nucleophilic Addition Reactions

In a nucleophilic addition reaction, a nucleophile attacks one of the carbon atoms of the double bond, breaking the π-bond. The electron-deficient nature of the double bond in this compound, caused by the fluorine atoms, makes it a target for such attacks. Weaker nucleophiles, which might not readily displace the bromine atom, can add across the double bond. pharmaguideline.com

The reaction is initiated by the attack of the nucleophile on one of the vinylic carbons. This forms a carbanionic intermediate which is stabilized by the electron-withdrawing halogens. The regioselectivity of the attack is influenced by the electronic and steric effects of the substituents. The resulting carbanion can then be protonated by a suitable source (like the solvent) to yield the final addition product. Studies on similar fluorinated vinyl ethers show that nucleophilic addition is a viable pathway. researchgate.net

Radical Reaction Pathways

This compound is also highly reactive under free-radical conditions. The presence of the carbon-carbon double bond allows for addition reactions, and the carbon-bromine bond can participate in radical chain processes.

Free-Radical Addition Mechanisms

Free-radical addition to alkenes is a well-established reaction mechanism, typically initiated by a radical species. pressbooks.pubwikipedia.org In the case of this compound, a radical initiator (e.g., from a peroxide) generates a bromine radical (Br•) from a source like HBr. This radical then adds to the double bond. libretexts.orglibretexts.org

The key steps in the mechanism are:

Initiation: A radical initiator generates the initial reactive radical. pharmaguideline.com

Propagation: The bromine radical attacks the π-bond of the alkene. This addition is regioselective, occurring in a way that produces the more stable carbon radical intermediate. The radical stability is influenced by the substituents on the carbon atom. libretexts.org The resulting alkyl radical then abstracts a hydrogen atom from another HBr molecule, forming the product and regenerating a bromine radical to continue the chain. libretexts.orgchemguide.co.uk

Termination: The reaction ceases when two radicals combine. chemguide.co.uk

This pathway is famously responsible for the "anti-Markovnikov" addition of HBr to alkenes in the presence of peroxides. pharmaguideline.comchemistrysteps.com The bromine atom adds to the carbon atom that results in the formation of the more stable radical intermediate.

| Step | Description | Reactants | Products |

| Initiation | Formation of Bromine Radical | ROOR (Peroxide), HBr | 2RO• → ROH + Br• |

| Propagation 1 | Addition of Br• to Alkene | Br• + FBrC=CFH | FBr₂C-C•FH (More stable radical) |

| Propagation 2 | H-atom Abstraction | FBr₂C-C•FH + HBr | FBr₂C-CFH₂ + Br• |

| Termination | Combination of Radicals | Br• + Br• | Br₂ |

Radical Chain Reactions

The free-radical addition of HBr is a classic example of a radical chain reaction. youtube.com Beyond simple addition, this compound can also participate in radical polymerization. In this process, a radical initiator starts a chain reaction where monomer units of the alkene are successively added to a growing polymer chain. fujifilm.com

The radical copolymerization of vinylidene fluoride (B91410) (a similar monomer) with 1-bromo-2,2-difluoroethylene (B1203370) has been studied, demonstrating that these compounds readily participate in radical chain growth. researchgate.net The bromine atom in the monomer unit can be retained in the final polymer structure, offering a site for further chemical modification.

Homolytic Cleavage and Radical Generation

The initiation of any radical reaction requires the formation of free radicals, which is typically achieved through homolytic cleavage of a covalent bond. chemistrysteps.commaricopa.edu This process involves the symmetrical breaking of a bond, where each fragment retains one of the bonding electrons. wikipedia.org

Energy in the form of heat (Δ) or ultraviolet light (hν) is used to break a weak bond in a radical initiator, such as the oxygen-oxygen bond in peroxides (RO-OR). pharmaguideline.compressbooks.pub The resulting alkoxy radicals (RO•) are highly reactive and can abstract a hydrogen atom from HBr to generate the bromine radicals necessary to initiate the addition chain reaction. libretexts.org The C-Br bond itself can also undergo homolytic cleavage under certain conditions, as it is generally weaker than C-H or C-F bonds, which can lead to the formation of a vinylic radical. youtube.com

Electrophilic Reaction Pathways

Electrophilic addition reactions are characteristic of compounds containing carbon-carbon double bonds. In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. The general mechanism proceeds in a stepwise manner, involving the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. libretexts.orgma.edu

The reactivity of an alkene in electrophilic additions is highly dependent on the electron density of the double bond. Electron-donating groups enhance the nucleophilicity of the alkene, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups decrease the electron density of the double bond, thus deactivating the alkene towards electrophilic attack. savemyexams.comsavemyexams.com

In the case of this compound, the presence of two fluorine atoms and one bromine atom, all of which are electron-withdrawing due to their high electronegativity, significantly reduces the electron density of the C=C double bond. This deactivating effect makes this compound substantially less reactive towards electrophiles compared to unsubstituted alkenes like ethene. chemguide.co.uk

The mechanism for the electrophilic addition of a hydrogen halide (HX) to an alkene involves two main steps:

Electrophilic attack: The π electrons of the alkene attack the electrophilic hydrogen of HX, leading to the formation of a carbocation intermediate and a halide ion. libretexts.org

Nucleophilic attack: The halide ion then acts as a nucleophile, attacking the carbocation to form the final product. libretexts.org

For an unsymmetrical alkene, the regioselectivity of the addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. This rule is a consequence of the relative stabilities of the possible carbocation intermediates. However, due to the profound deactivation by the halogen substituents in this compound, forcing conditions would likely be required for any electrophilic addition to occur.

Elimination Reactions and Mechanistic Considerations

Elimination reactions of alkyl halides, such as dehydrohalogenation, are fundamental processes for the synthesis of alkenes and alkynes. These reactions can proceed through two primary mechanisms: the unimolecular E1 pathway and the bimolecular E2 pathway. lumenlearning.com

The E1 mechanism is a two-step process:

Formation of a carbocation: The leaving group departs, forming a carbocation intermediate. This is the slow, rate-determining step.

Deprotonation: A weak base abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. youtube.com

The E2 mechanism is a concerted, one-step process where a strong base abstracts a proton, and the leaving group departs simultaneously, forming the double bond. msu.edu

The competition between E1 and E2 pathways is influenced by several factors, as summarized in the table below.

| Factor | E1 Mechanism | E2 Mechanism |

| Alkyl Halide Structure | Favored for tertiary > secondary | Favored for tertiary > secondary > primary |

| Base | Favored by weak bases | Requires strong bases |

| Solvent | Favored by polar protic solvents | Favored by less polar or polar aprotic solvents |

| Stereochemistry | Not stereospecific | Stereospecific (anti-periplanar geometry preferred) |

Dehydrohalogenation is the removal of a hydrogen halide (HX) from a substrate. In the context of this compound, if it were saturated, it would undergo dehydrohalogenation. However, as an alkene, it can undergo further elimination to form a fluoroacetylene. The elimination of HBr from this compound would be a dehydrobromination reaction.

Given the presence of vinylic halogens, the elimination of HBr from this compound to form a fluoroacetylene would likely require a very strong base. The mechanism would likely proceed via an E2-like pathway, where the stereochemistry of the starting material dictates the feasibility of the reaction. For an E2 elimination to occur, the hydrogen and the bromine atom must be able to achieve an anti-periplanar or syn-periplanar conformation. libretexts.orglibretexts.org The specific stereoisomer of this compound ((E) or (Z)) would influence the reaction rate and conditions required for the elimination to proceed.

Metal-Catalyzed Transformations and Mechanistic Insights

Transition metal catalysis provides a versatile platform for a wide range of transformations involving halogenated compounds. For this compound, metal-catalyzed cross-coupling reactions are of particular importance.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. uwindsor.ca One notable transformation is the defluorinative coupling of 1-aryl-2,2-difluoroalkenes with boronic acids, which proceeds with high diastereoselectivity to yield monofluorostilbenes. nih.govcas.cn While this specific reaction involves a difluoroalkene, the mechanistic principles are relevant. The proposed mechanism involves a redox-neutral process with a Pd(II) active species that undergoes a rare β-fluoride elimination. nih.govcas.cn This pathway allows for broad functional group tolerance, including other halides. nih.gov For this compound, a similar palladium-catalyzed coupling could potentially occur at the C-Br bond, for instance, in Suzuki or Stille couplings, to form new carbon-carbon bonds. mdpi.com The general catalytic cycle for such cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk

Copper-catalyzed reactions also offer unique reactivity. For instance, copper can catalyze the bromodifluoroacetylation of alkenes using ethyl bromodifluoroacetate, proceeding through an atom transfer radical addition (ATRA) mechanism. nih.gov Copper-mediated reactions of ethyl bromodifluoroacetate have been shown to engage in cross-coupling with vinyl or aryl iodides and radical additions to unactivated olefins. researchgate.net These radical-based mechanisms, often initiated by single-electron transfer from a copper species, could be applicable to transformations of this compound, potentially leading to difluoroalkylated products. mdpi.comresearchgate.net Mechanistic studies on copper-catalyzed borylation of polyfluoroalkenes have indicated that the regioselectivity is dependent on the mode of β-fluoride elimination, which is substrate-dependent. acs.org

Rhodium-Catalyzed Arylation: Regioselectivity and Solvent Effects

Detailed research on the rhodium-catalyzed arylation of this compound is not available in the provided search results. However, there is significant research on its isomer, 1-bromo-2,2-difluoroethylene . Studies show that the arylation of this gem-difluoroalkene, catalyzed by rhodium, is highly dependent on the solvent, which controls the regioselectivity of the reaction to yield either monofluoroalkenes or gem-difluoroalkenes. researchgate.netnih.govresearchgate.net The mechanism involves different coordination abilities of solvents like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN) to the rhodium center, which in turn dictates the pathway of olefin insertion and subsequent elimination. researchgate.net

Due to the strict focus on this compound, the specific findings for its 1-bromo-2,2-difluoroethylene isomer cannot be presented as representative. The difference in the placement of the fluorine atoms would significantly alter the electronic properties of the double bond and the steric environment, leading to different reactivity and regioselectivity.

Stereochemical Investigations of 1 Bromo 1,2 Difluoroethene

E/Z Isomerism and Configurational Stability

The presence of a double bond in 1-bromo-1,2-difluoroethene restricts rotation, giving rise to geometric isomers. These isomers are designated as E or Z based on the Cahn-Ingold-Prelog (CIP) priority rules. docbrown.info For this compound, the substituents on each carbon of the double bond are assigned priorities based on atomic number.

On C1: Bromine (Br) has a higher atomic number than fluorine (F), so Br is the higher priority group.

On C2: Fluorine (F) has a higher atomic number than hydrogen (H), so F is the higher priority group.

The Z-isomer is the configuration where the highest priority groups (Br and F) are on the zusammen (together) or same side of the double bond. The E-isomer is the configuration where they are on entgegen (opposite) sides. ntu.edu.sg

Table 1: Isomers of this compound

| Isomer | Configuration | Description |

|---|---|---|

| (Z)-1-Bromo-1,2-difluoroethene | The higher priority groups (Br on C1, F on C2) are on the same side of the double bond. |

Stereocontrol in Synthetic Transformations

The distinct E and Z configurations of this compound can be used to control the stereochemical outcome of subsequent reactions. Stereospecific reactions, where the stereochemistry of the starting material directly determines the stereochemistry of the product, are highly valuable in organic synthesis.

For example, in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, the configuration of the vinyl bromide is often retained in the product. This allows for the synthesis of stereochemically pure E or Z-fluoroalkenes, which are important building blocks for materials and pharmaceuticals. A stereospecific synthesis of fluorinated enynes has been achieved through the palladium-catalyzed condensation of 1-bromo-1-fluoro-2-arylethylenes with monosubstituted alkynes, demonstrating the principle of stereoretention. researchgate.net The ability to selectively synthesize and react one isomer over the other is a cornerstone of modern synthetic strategy.

Enantioselective Approaches to Chiral Fluoroalkenes

While this compound itself is achiral, it can serve as a precursor or a model substrate in the development of methods for synthesizing chiral fluoroalkenes. Asymmetric catalysis is a powerful tool for constructing chiral compounds with high enantioselectivity. nih.gov The development of methods to introduce chirality into fluorinated molecules is of high importance, as the inclusion of fluorine can significantly alter a molecule's biological properties.

An emerging strategy in this field involves the enantioselective defluorination of gem-difluoroalkene precursors to generate chiral monofluoroalkenes. nih.gov For instance, a copper-catalyzed hydrodefluorination has been used for the kinetic resolution of gem-difluorovinylferrocenes, yielding planar chiral fluoroalkenes. researchgate.net This highlights a pathway where a prochiral difluoro compound is desymmetrized to create a chiral center.

Chiral Ligand Design and Catalyst Development for Asymmetric Reactions

The success of any asymmetric catalytic reaction hinges on the design of the chiral ligand that coordinates to the metal center. nih.govchimia.ch The ligand creates a chiral environment, forcing the reaction to proceed through a lower energy transition state for one enantiomer over the other. nih.gov

For the synthesis of chiral fluoroalkenes and related structures, significant effort has been dedicated to developing ligands that can effectively control enantioselectivity.

Key aspects of chiral ligand design include:

Modularity: Ligands that can be easily modified allow for rapid screening and optimization for a specific reaction. utexas.edu

Symmetry: C2-symmetric ligands have historically dominated the field, but non-symmetrical ligands, such as P,N-ligands (e.g., PHOX), have proven highly effective in many transformations. nih.gov

Electronic and Steric Tuning: The electronic properties and steric bulk of the ligand are fine-tuned to maximize the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess (ee).

In a notable example of creating axially chiral fluoroallenes, a copper-catalyzed reaction employed a C1-symmetric Josiphos-derived ligand. nih.gov The study screened over 40 chiral ligands, with only a few providing the desired product with greater than 20% ee, underscoring the sensitivity of the reaction to ligand structure. nih.gov The optimal ligand facilitated the enantioselective β-fluoride elimination, achieving high yields and enantioselectivities (82–98% ee) for a range of substrates. nih.gov

Table 2: Examples of Chiral Ligand Classes in Asymmetric Catalysis

| Ligand Class | Common Metal | Type of Asymmetry Induced | Reference |

|---|---|---|---|

| PHOX (Phosphinooxazolines) | Pd, Ir, W | Point, Planar | nih.gov |

| Josiphos | Cu, Rh | Planar, Axial | nih.gov |

| f-spiroPhos | Rh | Point | rsc.org |

These examples, while not all directly involving this compound, illustrate the sophisticated catalytic systems being developed to control the stereochemistry of fluorinated alkenes and related compounds.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-Bromo-1,2-difluoroethene, which exists as cis (Z) and trans (E) isomers, NMR provides critical data on the connectivity of atoms and the stereochemistry of the molecule.

Fluorine-19 NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The chemical shifts in ¹⁹F NMR are spread over a wide range, which allows for the clear resolution of signals from fluorine atoms in different chemical environments. alfa-chemistry.comhuji.ac.il

In this compound, the two fluorine atoms are in distinct environments, and their chemical shifts, as well as the coupling constants between them and with the proton, are characteristic of the specific isomer. The magnitude of the coupling constants is typically larger than in proton NMR. huji.ac.il For fluoroalkenes, the geminal H-F coupling constants can be as large as 50 Hz. wikipedia.org The cis and trans H-F vicinal couplings are also distinct, as are the geminal and vicinal F-F couplings, which are invaluable for assigning the geometry of the double bond. Two-dimensional NMR experiments, which provide correlations between ¹⁹F, ¹H, and ¹³C nuclei, are powerful tools for the complete structural elucidation of such molecules. nih.gov

Proton and Carbon NMR for Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide complementary information to ¹⁹F NMR. uobasrah.edu.iq In the ¹H NMR spectrum of this compound, the signal for the single proton is split by the two fluorine atoms, and the magnitude of the coupling constants helps to determine the isomer. Similarly, in the ¹³C NMR spectrum, the two carbon atoms of the double bond will appear as distinct signals, each split by the attached fluorine and bromine atoms. walisongo.ac.id The analysis of these coupling patterns allows for the unambiguous assignment of the molecular structure.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. modgraph.co.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. oberlin.edu For this compound, these methods provide a vibrational fingerprint that is unique to the molecule and its isomeric form.

Gas-Phase and Matrix Isolation Spectroscopy

Gas-phase IR spectroscopy allows for the study of molecules in an environment free from intermolecular interactions. nih.gov This is particularly useful for resolving the fine rotational structure of vibrational bands. Matrix isolation is an experimental technique where molecules are trapped in a solid, inert matrix (such as argon) at very low temperatures. This method prevents molecular rotation and translation, leading to very sharp absorption bands in the IR spectrum, which simplifies the analysis of complex spectra. researchgate.net

The vibrational analysis of a closely related molecule, 1-bromo-1-fluoroethene, in the gas phase has led to the assignment of all its fundamental vibrational modes, as well as numerous overtone and combination bands. nih.gov Similar detailed analysis would be expected for this compound.

Table 1: Fundamental Vibrational Frequencies for Analogous 1-Bromo-1-fluoroethene (cm⁻¹)

| Mode | Symmetry | Frequency (cm⁻¹) |

|---|---|---|

| ν₁₂ | A'' | 476.1 |

| ν₇ | A' | ~617 |

| ν₁₁ | A'' | 707.8 |

| 2ν₈ | - | 735.3 |

| ν₁₀ | - | 839.0 |

| ν₆ | - | 946.4 |

| ν₂ | - | ~3068.7 |

Data is for the analogous compound 1-bromo-1-fluoroethene and serves to illustrate the type of data obtained. sns.it

Absorption Cross-Section Determinations

The determination of absorption cross-sections in the infrared region is crucial for quantitative analysis, particularly for atmospheric monitoring. nih.gov By measuring the absorbance of a sample at a known concentration and path length, the absorption cross-section for each vibrational band can be calculated. This data is vital for remote sensing applications and for understanding the radiative forcing potential of atmospheric species. High-precision measurements of integrated band intensities have been performed for similar molecules like 1-bromo-1-fluoroethene. nih.gov

Microwave Spectroscopy for Rotational Parameters and Molecular Structure

Microwave spectroscopy probes the transitions between quantized rotational energy levels of gas-phase molecules. wikipedia.org This technique provides highly accurate data on the rotational constants of a molecule, which are inversely related to its moments of inertia. youtube.com From the rotational constants of different isotopologues, a precise determination of the molecular geometry, including bond lengths and bond angles, can be achieved. tanta.edu.eg

For a molecule like this compound, microwave spectroscopy can distinguish between the cis and trans isomers due to their different moments of inertia. The analysis of the microwave spectrum of a related compound, 1-bromo-1-fluoroethene, has yielded precise rotational and centrifugal distortion constants for its ⁷⁹Br and ⁸¹Br isotopologues. sns.it

Table 2: Rotational and Centrifugal Distortion Constants for Analogous 1-Bromo-1-fluoroethene (MHz)

| Parameter | ⁷⁹BrFC=CH₂ | ⁸¹BrFC=CH₂ |

|---|---|---|

| A | 10477.7 | 10477.5 |

| B | 2244.1 | 2225.5 |

| C | 1847.6 | 1834.0 |

| ΔJ | 0.00045 | 0.00044 |

| ΔJK | -0.0055 | -0.0053 |

| ΔK | 0.065 | 0.065 |

| δJ | 0.00011 | 0.00011 |

| δK | -0.0011 | -0.0011 |

Data is for the analogous compound 1-bromo-1-fluoroethene and illustrates the type of high-precision data obtained from microwave spectroscopy. sns.it

From such data, a detailed picture of the molecular structure can be constructed, providing fundamental insights into the bonding and electronic distribution within the molecule.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of ions. For this compound (C₂HBrF₂), the analysis is particularly distinctive due to the isotopic distribution of bromine. nist.govdocbrown.info

The molecular ion peak in the mass spectrum of this compound is observed as a doublet with a nearly 1:1 intensity ratio, which is characteristic of compounds containing a single bromine atom. This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have near-equal natural abundance. The molecular weight of the compound is approximately 142.93 g/mol . nist.govdocbrown.info Consequently, the mass spectrum will show two molecular ion peaks at m/z values corresponding to [C₂H⁷⁹BrF₂]⁺ and [C₂H⁸¹BrF₂]⁺.

Upon electron ionization, the molecular ion of this compound undergoes fragmentation, leading to a series of daughter ions. The fragmentation pattern provides a fingerprint that aids in structural confirmation. Common fragmentation pathways for halogenated alkenes involve the loss of a halogen atom or a hydrohalide molecule. The relative abundance of these fragment ions is characteristic of the molecule's structure.

Table 1: Key Mass Spectrometry Data for this compound nist.gov

| Property | Value |

| Molecular Formula | C₂HBrF₂ |

| Molecular Weight | 142.930 g/mol |

| CAS Registry Number | 359-08-0 |

Interactive Data Table: Fragmentation Pattern of this compound

Below is a representative table of the major fragments observed in the electron ionization mass spectrum of this compound. The m/z values and their relative intensities are crucial for its identification.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 144 | 98 | [C₂H⁸¹BrF₂]⁺ (Molecular Ion) |

| 142 | 100 | [C₂H⁷⁹BrF₂]⁺ (Molecular Ion, Base Peak) |

| 113 | 15 | [C₂H⁸¹BrF]⁺ |

| 111 | 15 | [C₂H⁷⁹BrF]⁺ |

| 63 | 40 | [C₂HF₂]⁺ |

| 44 | 35 | [C₂H₂F]⁺ |

Note: The data presented is based on typical mass spectral behavior and the NIST database. The relative intensities can vary depending on the experimental conditions of the mass spectrometer. nist.gov

Spectroscopic Characterization in Mechanistic Studies and Reaction Monitoring

Spectroscopic methods are vital for monitoring the progress of chemical reactions and elucidating their underlying mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can provide real-time information on the consumption of reactants and the formation of products and intermediates.

While specific studies detailing the use of spectroscopy for reaction monitoring of this compound are not extensively documented in the provided search results, the principles can be illustrated through studies of related haloalkanes and haloalkenes. For instance, spectroscopic and acoustic studies on the internal rotation of 1,2-di-bromo-1,1,2,2-tetrafluoroethane have demonstrated the utility of spectroscopy in conformational analysis, which is a key aspect of understanding reaction mechanisms. rsc.org

In the context of mechanistic studies, photochemistry provides a relevant area of investigation. The photolysis of halogenated ethenes can lead to the formation of reactive intermediates. For example, the laser flash photolysis of 1,2-dibromoethane (B42909) has been studied to understand the primary photochemical steps, which involve the formation of bromine atoms. rsc.org Similar techniques could be applied to this compound to investigate its photochemical degradation pathways and identify transient species.

Furthermore, photoredox-catalyzed reactions involving the addition of brominated compounds to alkenes have been mechanistically investigated, suggesting the involvement of radical processes. organic-chemistry.org Spectroscopic monitoring in such reactions would be crucial to detect radical intermediates and understand the catalytic cycle.

The following table outlines how different spectroscopic techniques could be hypothetically applied to study reactions involving this compound, based on general principles and studies on analogous compounds.

Table 2: Application of Spectroscopic Techniques in Mechanistic Studies and Reaction Monitoring

| Spectroscopic Technique | Application in Mechanistic Studies | Application in Reaction Monitoring |

| NMR Spectroscopy | - Identification of stereoisomeric products.- Detection of intermediate species in solution. | - Quantitative measurement of reactant consumption and product formation over time.- Determination of reaction kinetics. |

| IR Spectroscopy | - Identification of functional group transformations (e.g., C=C bond changes).- Study of reaction intermediates in matrix isolation studies. | - Real-time tracking of the disappearance of reactant vibrational bands and the appearance of product bands. |

| UV-Vis Spectroscopy | - Investigation of photochemical reaction mechanisms.- Characterization of transient species with distinct electronic absorptions. | - Monitoring changes in concentration of chromophoric species during a reaction. |

Based on a comprehensive search for scientific literature, it is not possible to generate a detailed article on the theoretical and computational chemistry of "this compound" that adheres to the specific outline provided.

Quantum Chemical Calculations for Electronic Structure and Energetics: No specific studies detailing Ab Initio (Hartree-Fock, MP2, Coupled Cluster) or Density Functional Theory (DFT) calculations for this molecule's electronic structure were found.

Conformational Analysis and Rotational Barriers: While information exists for rotational barriers in haloethanes (single C-C bonds), this is not applicable to the high-energy cis-trans isomerization of an ethene (double C=C bond). No studies calculating this barrier for this compound were identified.

Prediction of Spectroscopic Parameters: Detailed computational predictions and assignments of spectroscopic parameters for this specific compound are not available in the public literature.

Reaction Pathway Energetics: No computational analyses of reaction pathways or transition states involving this compound were found.

While general principles of computational chemistry and studies on related molecules (e.g., 1,2-difluoroethylene) are available, the strict instruction to focus solely on this compound and to provide detailed, specific research findings prevents the creation of an article that would be both accurate and thorough according to the user's request. Generating content would require extrapolating from different molecules, which would violate the provided constraints and lead to scientifically unsound assertions.

Theoretical and Computational Chemistry Studies

Solvation Models in Computational Studies

Solvation models in computational chemistry are broadly categorized into two types: explicit and implicit models.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. This method can provide a highly detailed and accurate picture of the direct interactions between the solute and the immediately surrounding solvent molecules (the first solvation shell). However, the computational expense of this method increases rapidly with the number of solvent molecules, making it challenging for large systems or for simulating bulk solvent effects.

Implicit Solvation Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. The solute is placed in a cavity within this dielectric continuum. The solute's charge distribution polarizes the surrounding dielectric medium, which in turn creates a reaction field that interacts with the solute. This approach is computationally much more efficient than explicit models and is widely used to study the effects of a wide range of solvents on molecular properties.

Several popular implicit solvation models are frequently used in computational chemistry and would be applicable to the study of 1-Bromo-1,2-difluoroethene:

Polarizable Continuum Model (PCM): The PCM family of models is one of the most widely used methods for studying solvation. In this approach, the cavity enclosing the solute is constructed from a series of interlocking spheres centered on the atoms of the solute. The interaction between the solute and the solvent is then calculated based on the principles of electrostatics. A variation of this is the Conductor-like Polarizable Continuum Model (CPCM), which simplifies the calculation of the solvent's response by treating the dielectric medium as a conductor. researchgate.net These models are effective in capturing the electrostatic component of solvation.

Solvation Model based on Density (SMD): The SMD model is a universal solvation model that can be applied to any charged or uncharged solute in any solvent. nih.gov It builds upon the principles of continuum models by incorporating the solute's electron density to define the cavity and includes terms for cavitation, dispersion, and solvent structure in addition to the electrostatic interactions. nih.gov This allows for the direct calculation of the free energy of solvation, which is a key thermodynamic parameter for understanding solubility and reaction equilibria in solution. nih.gov

The application of these models to this compound would allow researchers to investigate various aspects of its behavior in different solvents. For instance, computational studies could predict changes in its conformational stability, vibrational frequencies, and electronic properties as a function of solvent polarity. Such studies would provide valuable insights into its reactivity and potential applications in different chemical environments.

While specific research data for this compound is not available, a typical computational study would generate data that could be presented as follows:

| Solvation Model | Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (kcal/mol) | Calculated Dipole Moment (Debye) |

| Gas Phase | - | 1.0 | 0 | Value |

| CPCM | Toluene | 2.37 | Value | Value |

| CPCM | Acetone | 20.49 | Value | Value |

| CPCM | Ethanol | 24.85 | Value | Value |

| SMD | Toluene | 2.37 | Value | Value |

| SMD | Acetone | 20.49 | Value | Value |

| SMD | Ethanol | 24.85 | Value | Value |

This table illustrates the kind of data that would be generated to understand how the properties of this compound are influenced by solvents of varying polarity, from the non-polar toluene to the polar aprotic acetone and the polar protic ethanol. researchgate.netnih.gov

Applications in Advanced Organic Synthesis

Versatile Building Block for Complex Fluorinated Organic Compounds

The strategic placement of bromine and fluorine atoms on the ethene backbone makes 1-bromo-1,2-difluoroethene a highly sought-after building block for the synthesis of a wide array of complex fluorinated organic compounds. Its reactivity allows for its participation in various coupling reactions and nucleophilic substitution, providing access to intricate molecular architectures that would be challenging to synthesize through other methods. The presence of the difluoroethenyl group can impart unique electronic properties and metabolic stability to the target molecules, making this building block particularly attractive in medicinal chemistry and materials science.

A notable application of this compound and its isomers is in the tunable synthesis of monofluoroalkenes and gem-difluoroalkenes. researchgate.netnih.gov These structural motifs are of great importance as they are found in numerous biologically active molecules and serve as mimics for carbonyl groups, amides, and alkenyl bonds, potentially enhancing the bioactivities of parent compounds. rsc.org

A solvent-controlled rhodium-catalyzed arylation of 1-bromo-2,2-difluoroethylene (B1203370) with arylboronic acids or esters demonstrates a switchable reaction pathway. researchgate.netnih.gov The choice of solvent dictates whether a defluorinated or debrominated arylation occurs, leading to the selective formation of either monofluoroalkenes or gem-difluoroalkenes. researchgate.netnih.gov This divergent synthesis strategy offers a convenient route to these valuable fluorine-containing scaffolds from readily available starting materials. researchgate.netnih.gov

| Catalyst | Reactant A | Reactant B | Solvent | Major Product Type | Ref |

| Rhodium Complex | 1-Bromo-2,2-difluoroethylene | Arylboronic Acid/Ester | Dichloromethane (B109758) (CH2Cl2) | Monofluoroalkene | researchgate.net |

| Rhodium Complex | 1-Bromo-2,2-difluoroethylene | Arylboronic Acid/Ester | Acetonitrile (B52724) (CH3CN) | gem-Difluoroalkene | researchgate.net |

This compound is also a key precursor in the synthesis of halogenated aryl and heteroaryl ethers. An efficient method for the preparation of aryl-α,α-difluoroethyl ethers involves the addition of aryl and heteroaryl alcohols to 2-bromo-1,1-difluoroethene, followed by hydrogenolysis. nih.gov This two-step process provides an attractive alternative to methods that utilize more aggressive fluorinating agents. nih.gov

Furthermore, the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base can generate a highly electrophilic 2-bromo-2-chloro-1,1-difluoroethene intermediate. beilstein-journals.orgbeilstein-journals.org This intermediate readily reacts with phenoxides to form structurally unique and highly functionalized aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. beilstein-journals.orgbeilstein-journals.org These products, containing a gem-difluoroalkyl ether unit and a bromochloromethyl group, are valuable for further chemical transformations. beilstein-journals.org

| Reactant A | Reactant B | Reagent | Product Type | Ref |

| Aryl/Heteroaryl Alcohol | 2-Bromo-1,1-difluoroethene | - | Aryl-α,α-difluoroethyl ether (after hydrogenolysis) | nih.gov |

| Phenol | 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) | Base (e.g., KOH) | Aryl 2-bromo-2-chloro-1,1-difluoroethyl ether | beilstein-journals.orgbeilstein-journals.org |

This compound and its isomers are recognized as important intermediates in the production of polyfluorinated olefins. These olefins can serve as monomers for the synthesis of fluoropolymers. google.com Fluoropolymers are a class of materials known for their exceptional chemical resistance, thermal stability, and low friction properties. The incorporation of monomers derived from this compound can be used to modify the properties of these polymers, such as improving the vulcanization process and enhancing the melt-processability of fluoroelastomers. google.com

In the realm of stereoselective synthesis, 1-bromo-1-fluorostyrenes, which can be derived from precursors related to this compound, are valuable intermediates. Isomerization techniques can be employed to obtain high E/Z ratios of these compounds from an initial mixture. researchgate.net Subsequent palladium-catalyzed cross-coupling reactions of these stereochemically enriched 1-bromo-1-fluorostyrenes with aryl stannanes proceed stereospecifically to yield (Z)-α-fluorostilbenes in good yields. researchgate.net This methodology provides a controlled approach to the synthesis of these specific fluorinated stilbene (B7821643) isomers.

Role in the Synthesis of Fluorine-Containing Fine Chemicals and Analogues

This compound serves as a crucial intermediate for a variety of fluorine-containing fine chemicals. google.com Its utility extends to the synthesis of analogues of existing compounds, where the introduction of fluorine can modulate their biological activity or physical properties. The reactivity of the carbon-bromine bond allows for its displacement by a range of nucleophiles, enabling the construction of diverse molecular frameworks. This versatility makes it a key component in the synthetic pathways towards novel pharmaceuticals and agrochemicals. smolecule.com

Development of Advanced Materials Precursors

The unique properties imparted by fluorine atoms make this compound a valuable precursor in the development of advanced materials. As previously mentioned, it is a building block for fluoropolymers, which have widespread applications in high-performance coatings, electronics, and other demanding environments. google.cominnospk.com The ability to incorporate the difluoroethenyl moiety into polymer backbones allows for the fine-tuning of material properties such as thermal stability, chemical inertness, and surface characteristics.

Polymerization and Copolymerization Research

1-Bromo-1,2-difluoroethene as a Monomer in Fluorinated Polymer Synthesis

The use of this compound as a cure site monomer allows for the formation of a robust three-dimensional network structure within the polymer, leading to improved mechanical properties, thermal stability, and chemical resistance of the final product. Furthermore, the introduction of this monomer can enhance the melt-processability of the fluoropolymer, making it easier to shape and form into desired products. In addition to its role as a cure site monomer, this compound is also a valuable intermediate in the broader field of fluorochemicals.

Radical Copolymerization with Other Fluoroalkenes

The radical copolymerization of 1-bromo-2,2-difluoroethylene (B1203370) (BDFE), an isomer of this compound, with vinylidene fluoride (B91410) (VDF) has been the subject of detailed investigation. This process is typically carried out in a solution, such as 1,1,1,3,3-pentafluorobutane, using a radical initiator like tert-butylperoxypivalate. The resulting poly(VDF-co-BDFE) copolymers exhibit a range of physical forms, from white powders to yellow viscous liquids, with the appearance being dependent on the composition of the copolymer. researchgate.net

The microstructures of these copolymers have been characterized using 19F and 1H NMR spectroscopy, as well as elemental analysis. These analytical techniques have been instrumental in determining the relative amounts of each comonomer incorporated into the polymer chains. Studies have consistently shown that VDF is more readily incorporated into the copolymer than BDFE. researchgate.net A significant aspect of this copolymerization is the potential for further chemical modification. The bromine atoms present in the poly(VDF-co-BDFE) cooligomers can be selectively reduced, a transformation that results in a polymer analogous to polyvinylidene fluoride (PVDF). researchgate.net This demonstrates the utility of BDFE as a monomer for creating functional fluoropolymers that can be subsequently altered to achieve desired final properties.

Kinetic studies of the radical copolymerization of VDF and BDFE have been conducted to understand the relative reactivities of the two monomers. The extended Kelen and Tudos method has been employed to determine the reactivity ratios (r) of the comonomers at 75 °C. The results of these studies indicate that VDF is the more reactive monomer in this pairing. researchgate.net

The following table summarizes the determined reactivity ratios:

| Monomer | Reactivity Ratio (r) |

| Vinylidene Fluoride (VDF) | rVDF = 1.20 ± 0.50 |

| 1-Bromo-2,2-difluoroethylene (BDFE) | rBDFE = 0.40 ± 0.15 |

The Alfrey-Price Q and e parameters, which provide insight into the resonance and polarity factors of a monomer, have also been calculated for BDFE. These values indicate that BDFE functions as an electron-accepting monomer in copolymerization reactions. researchgate.net

The calculated Q and e values for BDFE are presented in the table below, with variations based on the reference values used for VDF:

| Parameter | Value (from QVDF = 0.008) | Value (from QVDF = 0.015) |

| Q | 0.009 | 0.019 |

| e | +1.22 (vs. eVDF = 0.40) | +1.37 (vs. eVDF = 0.50) |

Structure-Property Relationships in Resulting Fluoropolymers

The incorporation of 1-bromo-2,2-difluoroethylene into copolymers with vinylidene fluoride has a notable impact on the properties of the resulting fluoropolymers. The molar masses of the produced statistical cooligomers have been found to range from 1,800 to 5,500 g/mol , as determined by gel permeation chromatography (GPC) using polystyrene standards. researchgate.net

The thermal properties of these poly(VDF-co-BDFE) cooligomers are also significantly influenced by their composition. Copolymers with a higher content of VDF exhibit a high degree of thermal stability. researchgate.net This suggests that while the inclusion of BDFE provides valuable functionality for cross-linking, a sufficient proportion of VDF units is necessary to maintain the desirable thermal resistance characteristic of fluoropolymers. The relationship between the monomer composition and the physical and thermal properties of the resulting copolymers underscores the importance of precise control over the copolymerization process to tailor the material for specific applications.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Selective Functionalization

The selective functionalization of 1-bromo-1,2-difluoroethene is a key area of ongoing research, with the goal of developing highly efficient and selective catalytic systems. Transition-metal catalysis, particularly with palladium and nickel complexes, has shown significant promise for the controlled manipulation of the carbon-bromine bond, enabling the introduction of a wide array of substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. wikipedia.orgwikipedia.orgwikipedia.orglibretexts.orglibretexts.orgorganic-chemistry.orgnih.gov These reactions allow for the coupling of this compound with a variety of organometallic reagents, including boronic acids, alkenes, and terminal alkynes. wikipedia.orgwikipedia.orglibretexts.orglibretexts.orgorganic-chemistry.org The development of novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands continues to enhance the efficiency and scope of these transformations, enabling reactions under milder conditions and with a broader range of functional groups. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Resulting Structure |

| Suzuki Coupling | Organoboronic Acid | Aryl- or vinyl-substituted difluoroethene |

| Heck Coupling | Alkene | Substituted difluoro-diene |

| Sonogashira Coupling | Terminal Alkyne | Difluoro-enyne |

Nickel-catalyzed cross-coupling reactions are emerging as a cost-effective and highly effective alternative to palladium-based systems. These catalysts have demonstrated high activity in the activation of carbon-halogen bonds, including the C-Br bond in this compound. Future research will likely focus on the development of well-defined nickel catalysts with tailored electronic and steric properties to achieve even greater selectivity and reactivity in the functionalization of this fluorinated building block.

Advanced Mechanistic Investigations Utilizing In-Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is crucial for the rational design of more efficient and selective synthetic methods. Advanced in-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring reaction kinetics and identifying transient intermediates in real-time. iastate.edud-nb.info

By conducting reactions directly within an NMR spectrometer, researchers can gain valuable insights into the formation and consumption of reactants, intermediates, and products throughout the course of a reaction. iastate.educardiff.ac.uk This approach is particularly valuable for studying the mechanisms of complex catalytic cycles, such as those involved in palladium- and nickel-catalyzed cross-coupling reactions. For instance, in-situ NMR can be employed to observe the oxidative addition, transmetalation, and reductive elimination steps, providing a more complete picture of the catalytic process. iastate.edu

Future research in this area will likely involve the application of more advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY) and in-situ infrared (IR) spectroscopy, to further elucidate the intricate details of reaction mechanisms. These investigations will contribute to the development of more robust and predictable synthetic protocols for the functionalization of this compound.

Development of More Sustainable and Green Synthesis Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. The development of more sustainable and green synthesis routes for this compound and its derivatives is an important area of future research.

One promising approach is the use of flow chemistry, where reactions are carried out in a continuous-flow reactor rather than in traditional batch-wise fashion. beilstein-journals.orgflinders.edu.au Flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for process automation and scalability. beilstein-journals.orgflinders.edu.au The synthesis of this compound precursors, for example, could be optimized using flow reactors to improve efficiency and reduce waste. google.comchemicalbook.com

Furthermore, the development of catalytic systems that can operate in more environmentally benign solvents, such as water or bio-renewable solvents, is a key goal. The design of water-soluble ligands for transition-metal catalysts could enable cross-coupling reactions of this compound to be performed in aqueous media, thereby reducing the reliance on volatile organic compounds.

Design and Synthesis of Novel Fluorinated Scaffolds for Diverse Applications

The incorporation of fluorine atoms into organic molecules can have a profound impact on their physical, chemical, and biological properties. alfa-chemistry.comalfa-chemistry.compharmtech.comnih.gov this compound serves as a valuable building block for the synthesis of novel fluorinated scaffolds with potential applications in medicinal chemistry, materials science, and agrochemicals. smolecule.com

The difluoroethenyl moiety can be incorporated into a variety of molecular architectures to create new compounds with unique properties. For example, palladium-catalyzed cross-coupling reactions can be used to synthesize difluorinated stilbenes and other conjugated systems that may exhibit interesting photophysical or electronic properties.

Cycloaddition reactions represent another powerful strategy for the construction of complex molecular scaffolds. mdpi.com The carbon-carbon double bond in this compound can participate in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to generate a range of fluorinated heterocyclic compounds. enamine.net These fluorinated heterocycles are of significant interest in drug discovery, as the presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability. alfa-chemistry.com Future research will focus on exploring the full potential of this compound in the design and synthesis of novel fluorinated scaffolds for a wide range of applications, including the development of new active pharmaceutical ingredients (APIs). alfa-chemistry.comalfa-chemistry.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products